molecular formula C5H6Br2N2 B6217874 4-bromo-3-methylpyridazine hydrobromide CAS No. 2751611-27-3

4-bromo-3-methylpyridazine hydrobromide

Cat. No.: B6217874
CAS No.: 2751611-27-3
M. Wt: 253.9
InChI Key:
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Description

4-Bromo-3-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpyridazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring may be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation, often in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of pyridazine.

    Reduction Reactions: Reduced forms of the pyridazine ring, potentially leading to dihydropyridazines.

Scientific Research Applications

4-Bromo-3-methylpyridazine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-3-methylpyridine hydrobromide
  • 3-Bromo-4-methylpyridazine hydrobromide
  • 4-Chloro-3-methylpyridazine hydrobromide

Comparison: 4-Bromo-3-methylpyridazine hydrobromide is unique due to the specific positioning of the bromine and methyl groups on the pyridazine ring. This configuration can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the bromine atom at the 4-position may enhance its ability to participate in substitution reactions, while the methyl group at the 3-position can affect its electronic properties and stability.

Properties

CAS No.

2751611-27-3

Molecular Formula

C5H6Br2N2

Molecular Weight

253.9

Purity

95

Origin of Product

United States

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